N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide
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Overview
Description
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide typically involves multiple steps:
Formation of the Benzo[d]thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Tetrazole Ring: The tetrazole ring can be synthesized via the reaction of an azide with a nitrile in the presence of a catalyst.
Attachment of the Trifluoromethylphenyl Group: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, to introduce the trifluoromethylphenyl group to the benzo[d]thiazole ring.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced catalysts, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible applications as a pharmaceutical intermediate or active ingredient.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a physiological response. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole Derivatives: Compounds with similar benzo[d]thiazole rings.
Tetrazole Derivatives: Compounds containing tetrazole rings.
Trifluoromethylphenyl Compounds: Molecules with trifluoromethylphenyl groups.
Uniqueness
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide is unique due to its combination of structural features, which may confer specific reactivity, stability, and biological activity not found in other compounds.
Biological Activity
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be characterized by its unique functional groups which include a benzothiazole moiety and a tetrazole ring. These structural features are believed to contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C15H15F3N6S |
Molecular Weight | 365.38 g/mol |
CAS Number | 255842-07-0 |
LogP | 2.23970 |
Antimicrobial Activity
Recent studies have indicated that compounds derived from benzothiazole exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have shown activity against various strains of bacteria and fungi. The specific compound has been evaluated for its effectiveness against Mycobacterium tuberculosis with promising results.
Table 1: Antimicrobial Activity of Benzothiazole Derivatives
Compound | IC50 (μM) | MIC (μM) |
---|---|---|
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl) derivative | 11.1 ± 1.8 | 0.09 |
Standard Drug (Isoniazid) | 0.2 | — |
Cytotoxicity
The cytotoxic effects of this compound have been evaluated against various cancer cell lines. Studies indicate that the compound exhibits selective cytotoxicity towards certain cancer types.
Table 2: Cytotoxicity Against Cancer Cell Lines
Cell Line | IC50 (µM) |
---|---|
Cervical Cancer (SISO) | 2.38 – 3.77 |
Bladder Cancer (RT-112) | 5.37 – 8.13 |
These findings suggest that the compound could be a candidate for further development as an anticancer agent.
The biological activity of this compound is believed to involve the inhibition of key enzymes involved in cellular proliferation and survival pathways. The presence of trifluoromethyl groups may enhance lipophilicity and facilitate membrane penetration.
Case Studies
Several studies have focused on the synthesis and evaluation of benzothiazole derivatives for their biological activities:
- Anti-Tubercular Activity : A study demonstrated that derivatives containing the benzothiazole structure exhibited varying degrees of anti-tubercular activity against M. tuberculosis. The compound's efficacy was compared with standard treatments.
- Cytotoxicity in Cancer Models : Research involving human cancer cell lines revealed that certain derivatives showed significant antiproliferative effects with IC50 values comparable to established chemotherapeutics.
Properties
IUPAC Name |
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[4-(trifluoromethyl)phenyl]tetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N6OS/c17-16(18,19)9-5-7-10(8-6-9)25-23-13(22-24-25)14(26)21-15-20-11-3-1-2-4-12(11)27-15/h5-8H,1-4H2,(H,20,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTYBGVFGLKCBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C3=NN(N=N3)C4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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